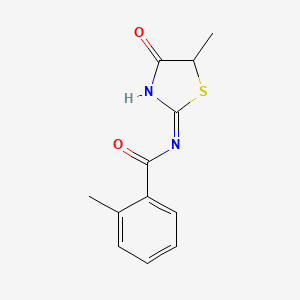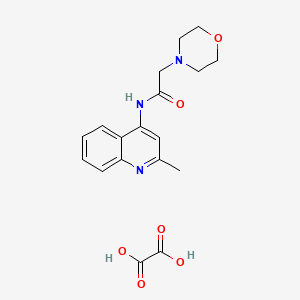![molecular formula C14H20N6O2 B6060363 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway. ODQ has been extensively studied in scientific research due to its ability to modulate the NO-cGMP signaling pathway, which is involved in numerous physiological processes.
Mecanismo De Acción
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to its heme group and preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This results in a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP.
Biochemical and Physiological Effects
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to have a number of biochemical and physiological effects. It can modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release, among other functions. 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been shown to affect cardiovascular function, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its high potency and selectivity for sGC. It is also relatively easy to use and can be administered in vitro or in vivo. However, 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Direcciones Futuras
There are many potential future directions for research on 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One area of interest is the development of new sGC inhibitors that are more potent and selective than 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. Another area of research is the investigation of the role of the NO-cGMP signaling pathway in various disease states, such as cardiovascular disease, inflammation, and cancer. Finally, there is potential for the development of new therapeutic agents based on 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and related compounds.
Métodos De Síntesis
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized using a multi-step process that involves the reaction of various starting materials, including 5-aminopyrazine-2-carboxylic acid, 1-azepanamine, and tetrahydrofuran-3-carboxylic acid. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been widely used in scientific research as a tool to investigate the role of the NO-cGMP signaling pathway in various physiological processes. It has been shown to modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release, among other functions. 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been used to study the effects of NO on cardiovascular function, inflammation, and oxidative stress.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-4-7-20(6-3-1)14-13(15-10-5-8-21-9-10)16-11-12(17-14)19-22-18-11/h10H,1-9H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJWDCAULAHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=NON=C3N=C2NC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-3-{1-[3-(5-methyl-2-furyl)benzyl]-3-piperidinyl}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6060285.png)
![4-{[{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6060292.png)
![N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B6060302.png)

![N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6060318.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6060324.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6060328.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6060345.png)

![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)